1-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1H-indole-4-carboxamide
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Overview
Description
1-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1H-indole-4-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1H-indole-4-carboxamide involves several steps. One common synthetic route includes the condensation of an indole derivative with an appropriate amine under specific reaction conditions. The reaction typically requires a catalyst and is carried out under reflux conditions to ensure complete conversion of the reactants . Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Chemical Reactions Analysis
1-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1H-indole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology, it has been investigated for its potential antiviral, anticancer, and anti-inflammatory properties . In medicine, it is being explored for its potential use in the treatment of various diseases, including cancer and viral infections . In industry, it may be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes . For example, it may inhibit the β2-adrenergic receptor, thereby blocking downstream signaling pathways activated by epinephrine. This inhibition can result in various physiological effects, including reduced inflammation and tumor growth .
Comparison with Similar Compounds
1-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1H-indole-4-carboxamide can be compared with other indole derivatives, such as methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate and p-cymene . While these compounds share a common indole backbone, they differ in their substituents and overall structure.
Properties
Molecular Formula |
C21H21N3O |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-methyl-N-(1-propan-2-ylindol-4-yl)indole-4-carboxamide |
InChI |
InChI=1S/C21H21N3O/c1-14(2)24-13-11-17-18(7-5-9-20(17)24)22-21(25)16-6-4-8-19-15(16)10-12-23(19)3/h4-14H,1-3H3,(H,22,25) |
InChI Key |
UDPYBVZYMAPJNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)NC(=O)C3=C4C=CN(C4=CC=C3)C |
Origin of Product |
United States |
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